molecular formula C15H13ClO B6317869 2-Chloro-2',6'-dimethylbenzophenone CAS No. 1959318-96-7

2-Chloro-2',6'-dimethylbenzophenone

Cat. No. B6317869
CAS RN: 1959318-96-7
M. Wt: 244.71 g/mol
InChI Key: WHXYKSFNXPQYCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-2',6'-dimethylbenzophenone (also known as 2,6-dimethyl-2-chlorobenzophenone) is an organic compound belonging to the benzophenone family. It is a colorless crystalline solid that is soluble in alcohols, ethers, and chlorinated hydrocarbons. 2-Chloro-2',6'-dimethylbenzophenone is used in a variety of applications, including as a UV absorber, a photostabilizer, a light stabilizer, and a polymerization inhibitor.

Scientific Research Applications

2-Chloro-2',6'-dimethylbenzophenone has been studied for its potential uses in scientific research. It has been found to be an effective inhibitor of the enzyme acetylcholinesterase, and has been used in the study of Alzheimer's disease. It has also been used in the study of the effects of ultraviolet radiation, as well as in the study of the effects of radiation on mammalian cells.

Mechanism of Action

2-Chloro-2',6'-dimethylbenzophenone acts as an inhibitor of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. Acetylcholine is involved in the transmission of signals between nerve cells, and its breakdown is necessary for normal functioning of the nervous system. By blocking the activity of acetylcholinesterase, 2-Chloro-2',6'-dimethylbenzophenone increases the levels of acetylcholine in the body, leading to increased nerve transmission.
Biochemical and Physiological Effects
2-Chloro-2',6'-dimethylbenzophenone has been found to have a variety of biochemical and physiological effects. It has been found to increase the levels of acetylcholine in the body, leading to increased nerve transmission. It has also been found to act as an antioxidant, protecting cells from damage caused by free radicals. Additionally, it has been found to have anti-inflammatory, anti-allergic, and anti-cancer properties.

Advantages and Limitations for Lab Experiments

2-Chloro-2',6'-dimethylbenzophenone has a number of advantages as a research tool. It is relatively easy to synthesize and is stable in a variety of solvents. Additionally, it is relatively non-toxic and has a low environmental impact. However, it has some limitations as a research tool. It is not very soluble in water, and its solubility in other solvents can be limited. Additionally, it can be difficult to separate from other compounds, and its effects can vary depending on the concentration used.

Future Directions

There are a number of potential future directions for research on 2-Chloro-2',6'-dimethylbenzophenone. These include further studies of its effects on acetylcholinesterase, as well as its potential use as a therapeutic agent for the treatment of Alzheimer's disease and other neurological disorders. Additionally, further studies could explore its potential use as a photostabilizer, light stabilizer, and polymerization inhibitor. Other potential future directions include studies of its effects on the immune system and its potential use in the development of new drugs and drug delivery systems.

Synthesis Methods

2-Chloro-2',6'-dimethylbenzophenone is synthesized by the reaction of 2-chlorobenzophenone with 2,6-dimethylphenol in the presence of an acid catalyst. The reaction is carried out in an inert atmosphere and at a temperature of 70-80°C. The reaction products are separated by column chromatography and the desired product is isolated in pure form.

properties

IUPAC Name

(2-chlorophenyl)-(2,6-dimethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO/c1-10-6-5-7-11(2)14(10)15(17)12-8-3-4-9-13(12)16/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXYKSFNXPQYCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-2',6'-dimethylbenzophenone

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